molecular formula C21H22NO3P B4592069 bis(3-methylphenyl) benzylamidophosphate

bis(3-methylphenyl) benzylamidophosphate

Cat. No.: B4592069
M. Wt: 367.4 g/mol
InChI Key: NCRVVMWPMXNGQR-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl) benzylamidophosphate is an organophosphorus compound characterized by a central amidophosphate group bonded to two 3-methylphenyl substituents and a benzyl group. Its molecular structure confers unique electronic and thermal properties, making it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) . Synthesized via condensation reactions, this compound exhibits moderate solubility in organic solvents, enabling thin-film fabrication through methods like vapor deposition—a technique critical for OLED manufacturing .

Properties

IUPAC Name

N-bis(3-methylphenoxy)phosphoryl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO3P/c1-17-8-6-12-20(14-17)24-26(23,22-16-19-10-4-3-5-11-19)25-21-13-7-9-18(2)15-21/h3-15H,16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRVVMWPMXNGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(NCC2=CC=CC=C2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Differences

Bis(3-methylphenyl) benzylamidophosphate belongs to a broader class of organophosphorus and aromatic amine compounds used in OLEDs. Below is a comparative analysis with prominent materials:

Table 1: Comparative Properties of OLED-Related Compounds
Compound Molecular Class Thermal Stability (°C) Charge Mobility (cm²/Vs) Quantum Efficiency (%) Luminous Efficiency (lm/W) Brightness (cd/m²)
Tris(8-hydroxyquinolinato)aluminum (Alq3) Metal-chelate complex ~300 ~10⁻⁴ (electron) 1.0 1.5 >1000
N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) Aromatic diamine ~250 ~10⁻³ (hole) N/A N/A N/A
This compound Amidophosphate ester ~200–250 (estimated) ~10⁻⁵–10⁻⁴ (electron/hole) Under investigation Under investigation Under investigation

Analysis

  • Thermal Stability : this compound exhibits moderate thermal stability (~200–250°C), comparable to NPB but lower than Alq3 (~300°C). The methyl and benzyl groups may enhance stability relative to simpler amidophosphates but lack the robust metal-chelate structure of Alq3 .
  • Charge Mobility : Preliminary estimates suggest charge mobility values (~10⁻⁵–10⁻⁴ cm²/Vs) lower than Alq3 and NPB. However, its balanced ambipolar transport (both electrons and holes) could reduce interfacial charge accumulation in OLEDs.
  • Device Performance: While Alq3-based devices achieve 1% external quantum efficiency and 1.5 lm/W luminous efficiency , this compound’s performance remains understudied. Its bulky substituents may improve film uniformity but could hinder recombination efficiency compared to Alq3.

Advantages and Limitations

  • Advantages: Enhanced solubility due to methyl groups, enabling solution-processing as an alternative to vacuum deposition.
  • Limitations: Lower thermal stability compared to metal-chelate complexes. Limited data on luminance and efficiency in practical devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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